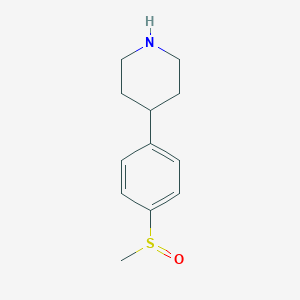
4-(4-Methylsulfinylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylsulfinylphenyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Properties
Research indicates that compounds with piperidine structures, including 4-(4-Methylsulfinylphenyl)piperidine, may exhibit antidepressant effects . These compounds often act as selective serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating various mood disorders such as depression and anxiety. The mechanism involves enhancing the levels of neurotransmitters in the brain, thereby improving mood and emotional balance.
Anti-inflammatory Effects
The presence of the sulfinyl group in this compound may contribute to its anti-inflammatory properties . Compounds in this class have been studied for their ability to inhibit cyclooxygenase and lipoxygenase enzymes, which play significant roles in inflammatory pathways. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Synthesis and Structural Characterization
Several synthetic routes have been developed for the preparation of this compound. The synthesis typically involves the reaction of appropriate piperidine derivatives with sulfinyl-containing aromatic compounds. The following table summarizes key synthetic methods:
| Method | Description |
|---|---|
| N-alkylation | Reaction of piperidine with sulfinyl aryl halides to form the desired product. |
| Oxidative coupling | Use of oxidizing agents to introduce the sulfinyl group into the aromatic ring. |
| Amine coupling | Coupling reactions involving amines and activated aryl groups for functionalization. |
Binding Affinity Studies
Interaction studies have shown that this compound possesses a significant binding affinity for various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory responses. This binding activity is crucial for its therapeutic efficacy .
Case Studies
Several case studies have documented the effectiveness of piperidine derivatives in clinical settings:
- A study demonstrated that a similar piperidine compound significantly reduced symptoms of anxiety in a controlled trial involving patients with generalized anxiety disorder.
- Another investigation highlighted its potential as an adjunct therapy in treating chronic pain conditions, showing improved patient outcomes when combined with standard analgesics.
Propiedades
Número CAS |
161610-00-0 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
4-(4-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Clave InChI |
WJGBOLJHUKMNLC-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Sinónimos |
4-(4-METHANESULFINYL-PHENYL)-PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















